molecular formula C12H10O4 B15336907 methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate

methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B15336907
M. Wt: 218.20 g/mol
InChI Key: VZPUFTUKASFQKA-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound features a chromene ring system with a methyl group at the 6th position, a keto group at the 2nd position, and a carboxylate ester group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses a catalyst such as sulfuric acid or aluminum chloride to facilitate the reaction . The reaction is carried out by heating the reactants in an appropriate solvent, such as ethanol or toluene, to yield the desired coumarin derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted coumarins, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate are primarily due to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and affect cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-2H-chromene-3-carboxylate
  • Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
  • 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide

Uniqueness

Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 6-methyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)6-9(11(13)15-2)12(14)16-10/h3-6H,1-2H3

InChI Key

VZPUFTUKASFQKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC

Origin of Product

United States

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